3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one involves several steps, typically starting with the formation of the pyrano[3,2-c]isochromen core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and advanced reaction techniques to facilitate the formation of the desired product. The process may also involve purification steps such as crystallization and chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-8-hydroxy-3-(hydroxymethyl)isochromen-1-one: Another glycoside with similar structural features.
(3S)-10-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-7,9-dimethoxy-3-methyl-1H-benzo[g]isochromen-4-one: A benzochromenone with comparable functional groups.
Uniqueness
3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties.
Biological Activity
3,4-Dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one, also known as Di-O-methylbergenin (CAS No. 33815-57-5), is a naturally occurring compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is C16H20O9, and it features a complex structure that includes multiple methoxy groups and hydroxyl functionalities. The presence of these functional groups contributes to its biological interactions and solubility profiles.
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C16H20O9 |
Molecular Weight | 356.33 g/mol |
Solubility | Soluble in ethanol |
Melting Point | 150-155 °C |
Antioxidant Activity
Di-O-methylbergenin exhibits potent antioxidant properties. In various studies, it has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. For instance, research has demonstrated that it can inhibit lipid peroxidation in cellular models, indicating its potential role in preventing cellular damage associated with oxidative stress .
Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Neuroprotective Properties
Recent studies indicate that Di-O-methylbergenin may offer neuroprotective benefits. It has been shown to enhance neuronal survival in models of neurodegeneration by modulating pathways associated with apoptosis and inflammation. For example, it reduces the activation of microglia and astrocytes in response to neurotoxic insults .
Antimicrobial Activity
Di-O-methylbergenin exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays have demonstrated its effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural antimicrobial agent .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Natural Products evaluated the antioxidant capacity of Di-O-methylbergenin using DPPH radical scavenging assays. The results indicated a significant dose-dependent reduction in DPPH radical levels, confirming its efficacy as an antioxidant .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of Di-O-methylbergenin resulted in improved cognitive function and reduced amyloid plaque deposition. This study highlights its potential for developing therapeutic strategies for neurodegenerative diseases .
Case Study 3: Anti-inflammatory Mechanisms
Research published in Phytotherapy Research explored the anti-inflammatory effects of Di-O-methylbergenin in a murine model of colitis. The compound significantly reduced colonic inflammation and tissue damage, underscoring its therapeutic potential for inflammatory bowel diseases .
Properties
IUPAC Name |
3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-21-7-4-6-9(13(23-3)12(7)22-2)14-15(25-16(6)20)11(19)10(18)8(5-17)24-14/h4,8,10-11,14-15,17-19H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGUQJYNLPWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3C(C(C(C(O3)CO)O)O)OC(=O)C2=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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